molecular formula C14H12ClNO B3573762 2-chloro-4-methyl-N-phenylbenzamide

2-chloro-4-methyl-N-phenylbenzamide

Cat. No.: B3573762
M. Wt: 245.70 g/mol
InChI Key: AURDTYRBLQZZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-N-phenylbenzamide is a substituted benzamide derivative characterized by a benzoyl group with a chlorine atom at the ortho position (C2), a methyl group at the para position (C4), and an amide nitrogen linked to a phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and fluorescence studies.

Properties

IUPAC Name

2-chloro-4-methyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURDTYRBLQZZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-phenylbenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of 2-chloro-4-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-chloro-4-methyl-N-phenylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-methyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below, key structural analogs are compared based on substituent effects, synthetic methods, physical/spectroscopic properties, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzamide Ring N-Substituent Key Properties/Applications Reference
2-Chloro-4-methyl-N-phenylbenzamide 2-Cl, 4-CH₃ Phenyl Target compound; potential fluorescence/biological activity (inferred) N/A
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃ 4-Chlorophenyl Fluorescence: λₑₓ 340 nm, λₑₘ 380 nm; optimal at pH 5 and 25°C. Used as a Pb²⁺ sensor .
2-Chloro-4-fluoro-N-phenylbenzamide 2-Cl, 4-F Phenyl Crystalline solid with N–H⋯O hydrogen bonding; keto form (C=O bond length 1.224 Å) .
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ 3-Chlorophenethyl Bio-functional hybrid; synthesized via mechanochemistry .
2-Chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide 2-Cl, 4-NO₂ 2-(Phenylsulfanyl)phenyl Sulfur-containing analog; potential redox activity .
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl 2-Methoxyphenyl Crystallized with π-π stacking; used in structural studies .

Substituent Effects on Fluorescence and Reactivity

  • Electron-Withdrawing vs. Donating Groups: The 2-methoxy-4-methyl analog () exhibits strong fluorescence due to the electron-donating methoxy group, which enhances π→π* transitions. In contrast, the 2-chloro-4-methyl structure (target compound) may exhibit reduced fluorescence intensity due to the electron-withdrawing Cl substituent .

Spectroscopic and Crystallographic Insights

  • IR and NMR :
    • Amide C=O stretches appear near 1650–1680 cm⁻¹ in IR. For example, reports C=O at 1670 cm⁻¹, consistent with benzamide derivatives .
  • Hydrogen Bonding :
    • 2-Chloro-4-fluoro-N-phenylbenzamide () forms intermolecular N–H⋯O hydrogen bonds, stabilizing its crystal lattice .

Q & A

Q. What are the most common synthetic routes for preparing 2-chloro-4-methyl-N-phenylbenzamide?

The synthesis typically involves coupling a substituted benzoyl chloride with aniline derivatives. A widely used method employs carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate for amide bond formation. For example, Al-Sharify et al. (2015) synthesized a structurally similar compound, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline using DCC/HOBt, achieving a yield of 82% after purification .

Key Reaction Conditions :

ParameterOptimal Value
Coupling ReagentsDCC, HOBt
SolventDry dichloromethane
Temperature0°C to room temperature
Reaction Time12–24 hours

Q. Which spectroscopic techniques are critical for structural confirmation of 2-chloro-4-methyl-N-phenylbenzamide?

Structural validation requires a combination of:

  • 1H NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm).
  • IR Spectroscopy : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Elemental Analysis : To verify C, H, N, and Cl content within ±0.3% of theoretical values. Al-Sharify et al. (2015) validated their analog compound using these methods, with NMR data matching predicted splitting patterns .

Q. What experimental conditions maximize fluorescence intensity in 2-chloro-4-methyl-N-phenylbenzamide derivatives?

Fluorescence properties are highly solvent-, pH-, and temperature-dependent. For the analog N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, optimal fluorescence (λex 340 nm, λem 380 nm) was achieved at pH 5 and 25°C , with stability over 120 minutes. Polar aprotic solvents (e.g., DMSO) enhanced intensity due to reduced quenching effects .

Fluorescence Parameters :

ParameterValue
Limit of Detection (LOD)0.2691 mg·L⁻¹
Limit of Quantitation (LOQ)0.898 mg·L⁻¹
Relative Standard Deviation (RSD%)1.369

Advanced Research Questions

Q. How can coupling reagent selection impact the yield and purity of amide bond formation?

While DCC/HOBt is effective, side reactions (e.g., urea byproduct formation with DCC) may reduce yields. Advanced alternatives include:

  • EDC/HOBt : Reduces insoluble byproducts.
  • PyBOP : Enhances reaction speed in peptide synthesis. Optimization requires monitoring via TLC or HPLC. For example, Dimitrova et al. (2024) achieved >90% purity for N-(3-chlorophenethyl)-4-nitrobenzamide using EDC/HOBt in DMF .

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

Discrepancies in NMR or IR predictions often arise from solvent effects or conformational flexibility. Strategies include:

  • DFT Calculations : Simulate solvent (e.g., PCM model for DMSO) and temperature effects.
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers). Crystallographic data (e.g., X-ray structures resolved via SHELXL ) provide ground-truth geometric parameters for validation.

Q. What role does X-ray crystallography play in elucidating the molecular conformation of 2-chloro-4-methyl-N-phenylbenzamide?

Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, Wang et al. (2011) resolved a chlorinated benzamide derivative with SHELXL, revealing a planar amide group (C=O bond length: 1.224 Å) and dihedral angles of 15.2° between aromatic rings .

Crystallographic Data Example :

ParameterValue
Space GroupMonoclinic, Cc
R Factor0.028
Mean σ(C–C)0.005 Å

Methodological Recommendations

  • Synthesis : Prioritize DCC/HOBt for small-scale reactions; switch to EDC/HOBt for scalability.
  • Fluorescence Studies : Pre-equilibrate solutions at 25°C and use buffered systems (pH 5) to minimize variability.
  • Structural Analysis : Combine NMR/IR with crystallography for unambiguous confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-4-methyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-4-methyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.